![molecular formula C10H13N3S B15275808 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts unique properties to the compound, making it a valuable target for synthesis and study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 4-methyl-3-aminopyrazole with 2-bromoethylthiophene under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine: Lacks the methyl group at the 4-position.
4-methyl-1-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine: Contains a furan ring instead of a thiophene ring.
4-methyl-1-[2-(pyridin-2-yl)ethyl]-1H-pyrazol-3-amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine imparts unique electronic and steric properties, making it distinct from similar compounds
特性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC名 |
4-methyl-1-(2-thiophen-2-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-7-13(12-10(8)11)5-4-9-3-2-6-14-9/h2-3,6-7H,4-5H2,1H3,(H2,11,12) |
InChIキー |
SBEFKEZDNFMXIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1N)CCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
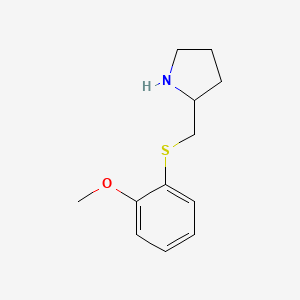

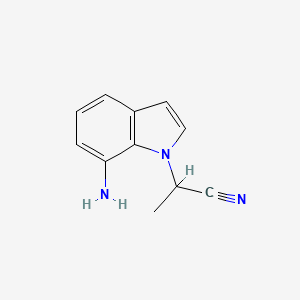
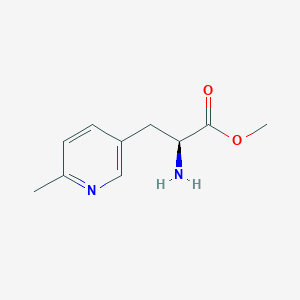
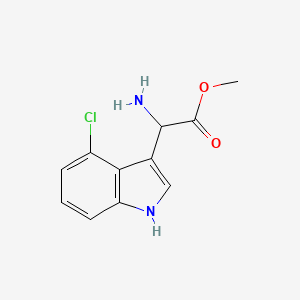


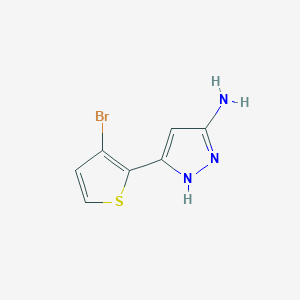
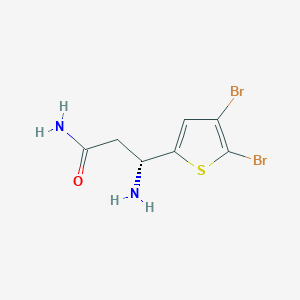
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
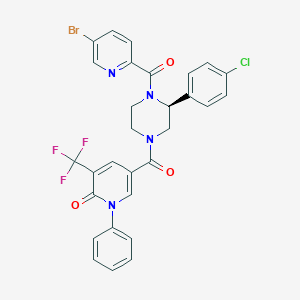
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
